molecular formula C16H26N2O6S B13845892 Cilastatin Sulfoxide

Cilastatin Sulfoxide

Cat. No.: B13845892
M. Wt: 374.5 g/mol
InChI Key: OJKHHRCFNCSSIA-BIWWWXBSSA-N
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Description

Cilastatin Sulfoxide is a derivative of Cilastatin, a compound known for its role as a renal dehydropeptidase inhibitor. Cilastatin is commonly used in combination with the antibiotic imipenem to prevent its degradation by renal enzymes, thereby enhancing its antibacterial efficacy . This compound, like its parent compound, is of interest in various scientific and medical fields due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cilastatin Sulfoxide typically involves the oxidation of Cilastatin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Cilastatin Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Conversion of Cilastatin to this compound using oxidizing agents.

    Reduction: Reduction of this compound back to Cilastatin using reducing agents like sodium borohydride.

    Substitution: Reactions involving the substitution of functional groups on the sulfoxide moiety.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cilastatin Sulfoxide has a wide range of applications in scientific research:

Mechanism of Action

Cilastatin Sulfoxide exerts its effects primarily by inhibiting renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics like imipenem. By inhibiting this enzyme, this compound prevents the breakdown of the antibiotic, thereby prolonging its antibacterial activity. The molecular targets include the active site of renal dehydropeptidase, where this compound binds and inhibits its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cilastatin Sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, Cilastatin. This functional group allows for additional chemical modifications and potential therapeutic applications that are not possible with Cilastatin alone .

Properties

Molecular Formula

C16H26N2O6S

Molecular Weight

374.5 g/mol

IUPAC Name

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfinyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

InChI

InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+,25?/m1/s1

InChI Key

OJKHHRCFNCSSIA-BIWWWXBSSA-N

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCS(=O)C[C@@H](C(=O)O)N)/C(=O)O)C

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCS(=O)CC(C(=O)O)N)C(=O)O)C

Origin of Product

United States

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